2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyridopyrimidine scaffold fused with a dihydropyridine ring. Its structure includes a hydroxyl group at position 2, an isopentyl (3-methylbutyl) substituent at position 5, a ketone group at position 4, and a carboxylic acid moiety at position 6. This compound belongs to a class of pyridopyrimidine derivatives known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Synthetic routes for analogous pyridopyrimidine derivatives often involve cyclocondensation reactions. For example, microwave-assisted synthesis (100 W, 110°C, 4 minutes) of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been reported, yielding products with high efficiency .
Properties
IUPAC Name |
5-(3-methylbutyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)3-4-7-5-8(12(18)19)14-10-9(7)11(17)16-13(20)15-10/h5-6H,3-4H2,1-2H3,(H,18,19)(H2,14,15,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRENRTZGLMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with isopentyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Antioxidant Activity
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic Acids
- Substituents : Aryl groups (e.g., methoxy-substituted phenyl) at position 3.
- Activity : Demonstrated potent antioxidant activity in DPPH radical scavenging assays, comparable to ascorbic acid (IC50 values: 12–18 μM). Electron-donating methoxy groups (ortho/meta/para) enhance radical scavenging efficiency .
- Key Difference : The isopentyl group in the target compound may reduce antioxidant efficacy compared to methoxy-aryl analogs but improve pharmacokinetic properties due to increased lipophilicity .
Table 1: Antioxidant Activity of Selected Pyridopyrimidines
Derivatives with Antimicrobial and Anticancer Activity
1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides
- Core Structure : Pyrrolo-fused pyridopyrimidine (vs. dihydropyridine in the target compound).
- Activity: Antimicrobial: Most derivatives showed weak activity against E. coli and P. aeruginosa (MIC > 200 mg/L) but moderate activity against S. aureus (MIC: 75 mg/L for compound 6b) . Antibiofilm: Select compounds inhibited biofilm formation in S. aureus and P. aeruginosa at sub-MIC concentrations .
- Key Difference: The pyrrolo-fused scaffold reduces antimicrobial potency compared to non-fused pyridopyrimidines but introduces biofilm-inhibitory effects .
Functional Group Variations
1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic Acid
- Substituents : Cyclopentyl (position 1), cyclopropyl (position 7), and mercapto (position 2) groups.
- Key Difference : The absence of a hydroxyl group (position 2) and presence of cyclopropane may alter solubility and target specificity compared to the target compound .
Biological Activity
2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound known for its diverse biological activities. With a molecular formula of C13H15N3O4, this compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.
Chemical Structure and Properties
The structural uniqueness of this compound is attributed to its isopentyl group and hydroxylation pattern. These features contribute to its distinct chemical reactivity and biological interactions. The compound can be synthesized through multi-step organic reactions involving the condensation of pyrimidine derivatives and isopentyl groups under controlled conditions.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays indicated that it suppresses the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory responses. The IC50 values for COX-2 inhibition were notably comparable to standard anti-inflammatory drugs like celecoxib, suggesting the compound's potential as an anti-inflammatory agent .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets involved.
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within biological pathways. For instance, its ability to inhibit COX enzymes suggests a mechanism where it competes with arachidonic acid at the enzyme's active site, thereby reducing the production of pro-inflammatory mediators.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar derivatives can be insightful:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | 2-Methyl-4-oxo-pyrido[4,3-d]pyrimidine | Antimicrobial | 0.05 |
| Compound B | 2-Methyl-4-hydroxy-pyrido[2,3-d]pyrimidine | Anti-inflammatory | 0.04 |
| 2-Hydroxy-5-isopentyl... | (Current Compound) | Anti-inflammatory/Anticancer | 0.04 |
Case Studies
- Anti-inflammatory Study : In a model using carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in swelling comparable to indomethacin .
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as:
Cyclization: Condensation of substituted pyrimidine precursors with carboxylic acid derivatives under acidic or basic conditions.
Functionalization: Introduction of the isopentyl group via alkylation or nucleophilic substitution.
Oxidation/Hydroxylation: Controlled oxidation to form the 4-oxo and 2-hydroxy moieties.
Optimization Strategies:
- Catalysts: Palladium-based catalysts (e.g., for coupling reactions) can enhance regioselectivity .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions during cyclization.
Example Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | HATU, DIPEA | DMF | 25 | 45–60 |
| Alkylation | NaH, Isopentyl bromide | THF | 60 | 70–85 |
| Oxidation | KMnO₄, H₂O/acetone | H₂O | 0–5 | 50–65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
